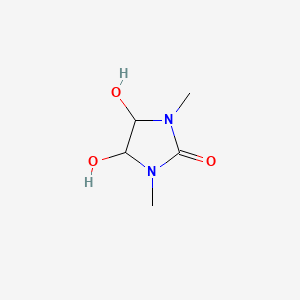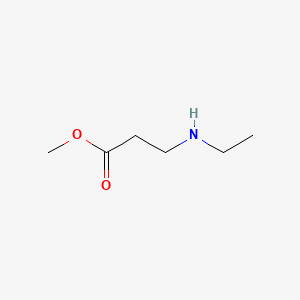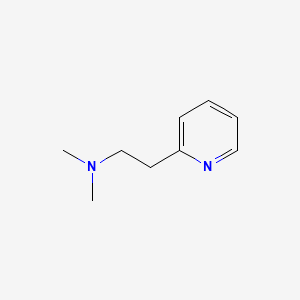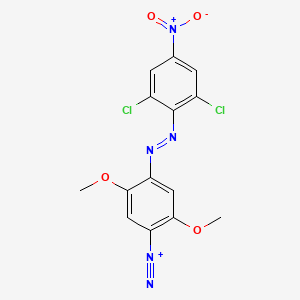
2-Acetylpyrrolidine
Overview
Description
2-Acetylpyrrolidine is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of N-substituted-acetylpyrrolidine derivatives has been reported in the literature. These derivatives are synthesized and evaluated for their pharmaceutical properties . The synthetic strategy starts with the preparation of the NHTf-substituted pyrrolidines in four high yielding steps from the corresponding aldehydes .Molecular Structure Analysis
The molecular formula of this compound is C6H11NO . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The base-catalyzed addition of 2-acetylpyridine to 4-nitrobenzaldehyde demonstrates how aldol addition reactions or aldol condensations reactions can be achieved from identical substrates using slightly modified reaction conditions .Scientific Research Applications
Bioinorganic Chemistry and Medicinal Chemistry
2-Acetylpyrrolidine demonstrates significant relevance in bioinorganic chemistry, providing models for metal-containing sites in metalloproteins and enzymes. It contributes to the development of medicinal chemistry, including areas such as radioimmunotherapy, cancer diagnosis, and tumor treatment (Ali, 2012).
Anticancer Potential
Pyrrolidine derivatives, such as this compound, show promise as potential anticancer drugs. Their effectiveness in inducing apoptosis in cancer cells is notable, especially in the context of human leukemia and hepatoma cells. The role of copper in enhancing the anticancer effect of these compounds has been observed (Chen et al., 2008).
Diabetes Mellitus Treatment
N-acetylpyrrolidine derivatives exhibit significant inhibitory activity on enzymes like α-glucosidase and α-amylase, which are related to type 2 diabetes mellitus. These findings suggest potential applications in the treatment of diabetes mellitus (Sansenya et al., 2020).
Antimicrobial and Antifungal Activities
2-Acetylpyridine derivatives, structurally related to this compound, have demonstrated significant antibacterial and antifungal activities. They exhibit efficacy against a broad spectrum of bacteria and fungi, indicating potential applications in addressing microbial infections (Offiong & Martelli, 1992).
Flavor Enhancement and Stabilization
This compound derivatives, particularly 2-acetyl-1-pyrroline, have been explored for their ability to form amylose inclusion complexes. This approach could lead to effective stabilization methods for flavor compounds, enhancing their application in the food industry (Hausch et al., 2018).
Safety and Hazards
While specific safety and hazards information for 2-Acetylpyrrolidine is not available in the retrieved papers, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment when handling similar compounds .
Properties
IUPAC Name |
1-pyrrolidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5(8)6-3-2-4-7-6/h6-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCFJMPASVKULQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30338702 | |
| Record name | 2-Acetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60026-20-2 | |
| Record name | 2-Acetylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60026-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30338702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Acetylpyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037293 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Chlorophenyl)methyl]benzoic acid](/img/structure/B1595523.png)


![Phosphonic acid, [[(2-hydroxyethyl)imino]bis(methylene)]bis-](/img/structure/B1595527.png)






